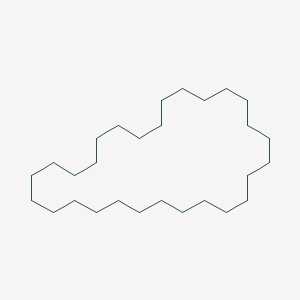

Cyclooctacosane

Beschreibung

Cyclooctacosane (CAS 297-24-5) is a large cycloalkane with the molecular formula C₂₈H₅₆ and a molecular weight of 392.74 g/mol . It belongs to the class of saturated hydrocarbons characterized by a closed-ring structure. Cyclooctacosane has been identified in various natural sources, including plant extracts (e.g., Terminalia chebula, Azadirachta indica) , microbial co-cultures , and fermented products like Tibetan flavor Daqu . Its presence in these systems is often associated with biological activities, such as antibacterial properties after derivatization .

Eigenschaften

CAS-Nummer |

297-24-5 |

|---|---|

Molekularformel |

C28H56 |

Molekulargewicht |

392.7 g/mol |

IUPAC-Name |

cyclooctacosane |

InChI |

InChI=1S/C28H56/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-28H2 |

InChI-Schlüssel |

UWXTYOJKSPHFNG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCCCCCCCCCCCCCCCCCCCCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclooctacosane can be synthesized through various methods, including the hydrogenation of unsaturated precursors. One common method involves the hydrogenation of cyclooctacosene, which is an unsaturated hydrocarbon. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods

In an industrial setting, cyclooctacosane can be produced through the catalytic hydrogenation of long-chain alkenes. This process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or platinum, to facilitate the hydrogenation reaction. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclooctacosane primarily undergoes reactions typical of saturated hydrocarbons, including:

Oxidation: Cyclooctacosane can be oxidized to form various oxygen-containing compounds, such as alcohols, ketones, and carboxylic acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a catalyst like iron(III) chloride (FeCl3).

Major Products

Oxidation: Alcohols, ketones, and carboxylic acids.

Halogenation: Haloalkanes (e.g., chlorocyclooctacosane, bromocyclooctacosane).

Wissenschaftliche Forschungsanwendungen

Cyclooctacosane has several applications in scientific research, including:

Chemistry: Used as a model compound for studying the properties and reactions of large cycloalkanes.

Biology: Employed in the study of lipid membranes and their interactions with proteins and other biomolecules.

Wirkmechanismus

Cyclooctacosane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound’s large ring structure allows it to form inclusion complexes with other molecules, which can be utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Cyclooctacosane is part of a homologous series of cycloalkanes with increasing carbon numbers. Key structural and physical comparisons include:

Key Observations :

- Molecular Weight Trend : Cycloalkanes exhibit a linear increase in molecular weight with carbon count, directly impacting their physical properties (e.g., melting points, solubility).

- Natural Prevalence : Cyclooctacosane is more frequently detected in plant and microbial systems compared to smaller (C₂₄, C₂₆) or larger (C₃₀) homologs .

Conformational Behavior

The conformational flexibility of cycloalkanes varies significantly with ring size:

- Cyclooctadecane (C₁₈H₃₆) : Adopts a [3636] conformation to minimize transannular strain, balancing bond angle and torsional distortions .

- Cyclooctacosane (C₂₈H₅₆) : As a large cycloalkane , it maximizes van der Waals interactions by adopting inward-distorted conformations (e.g., [234234]) without significant strain . This structural adaptability distinguishes it from smaller rings, which prioritize strain minimization over stabilizing interactions.

- Larger Rings (e.g., C₃₀+) : Similar to cyclooctacosane, these exhibit enhanced conformational freedom but require specialized synthesis methods .

Analytical Characterization (GC-MS)

Retention times and relative abundances in GC-MS analyses highlight differences in volatility and matrix interactions:

Key Observations :

- Cyclooctacosane elutes earlier than linear alkanes (e.g., heptacosane, nonacosane) in GC-MS, reflecting its lower volatility due to ring strain and molecular weight .

- Its abundance in natural extracts is generally lower (<1%) compared to linear alkanes, which dominate hydrocarbon profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.